Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex bicyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with tetramethyl groups at positions 5 and 7, a phenylacetamido moiety at position 2, and an ethyl carboxylate ester at position 2.
This compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridine derivatives, which have been extensively studied for their bioactivity, particularly as inhibitors of tumor necrosis factor-alpha (TNF-α) production .
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(2-phenylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-6-27-20(26)17-15-13-21(2,3)24-22(4,5)18(15)28-19(17)23-16(25)12-14-10-8-7-9-11-14/h7-11,24H,6,12-13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZLLSCGNNOJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core and introduce the ethyl ester and phenylacetamido groups through a series of substitution and condensation reactions. Specific reagents and conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been investigated for its potential therapeutic applications. Research indicates that compounds of this class may exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of thienopyridine compounds can possess significant antimicrobial properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The thienopyridine moiety is believed to interact with specific molecular targets involved in cancer progression.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. Key aspects include:
- Synthesis of Novel Derivatives : The ethyl ester and amide functionalities provide reactive sites for further chemical transformations such as alkylation and acylation.
- Use in Material Science : The incorporation of thienopyridine structures into polymers and materials has been explored for applications in electronics and photonics due to their electronic properties.
Pharmacological Studies
Pharmacological research has focused on understanding the compound's mechanism of action at the molecular level. It is hypothesized that:
- The compound may modulate enzyme activity or receptor interactions within biological systems.
- Reactive oxygen species generated during metabolic processes could contribute to its biological effects.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers evaluated the effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. These results highlight its potential application in cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the compound’s specific effects.
Comparison with Similar Compounds
Key Observations:
Position 2 Substituents: The phenylacetamido group in the target compound contrasts with thioureido (7b) or phenoxyacetamido () groups in analogues. Thioureido derivatives exhibit stronger TNF-α inhibition, likely due to enhanced hydrogen bonding with target proteins .
Position 3 Functional Groups : Carboxamide derivatives (e.g., 7b) generally show higher solubility than carboxylate esters, which may improve bioavailability .
Tetramethyl Substituents : The 5,5,7,7-tetramethyl groups in the target compound are unique and may confer superior metabolic stability compared to unmethylated analogues .
Biological Activity
Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound with significant biological activity that has garnered attention in pharmacological research. Its structure suggests potential interactions with various biological targets, leading to diverse therapeutic applications. This article explores the biological activity of this compound through detailed analysis of its pharmacodynamics, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 400.54 g/mol. Its structural features include a thieno[2,3-c]pyridine core and an acetamido side chain that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:
- GABA Receptor Modulation : Preliminary studies suggest that this compound may interact with GABA receptors, potentially enhancing inhibitory neurotransmission which could be beneficial in treating anxiety and seizure disorders.
- Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties by disrupting critical cellular pathways involved in cancer cell proliferation. For instance, modifications to the thieno[2,3-c]pyridine structure have shown promising results against various cancer cell lines.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives. Here are notable findings:
- Antitumor Efficacy : A study published in PubMed evaluated the antitumor activity of related thieno[2,3-c]pyridine derivatives. The findings indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
- Neuropharmacological Effects : Another research highlighted the neuropharmacological effects of similar thieno compounds. The study demonstrated that these compounds could modulate neurotransmitter systems effectively .
- Synthesis and Optimization : The synthesis methods for this compound have been optimized for higher yields and purity using microwave-assisted techniques . This advancement in synthesis can facilitate further biological testing and development.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization, amidation, and esterification. Key steps require precise control of temperature (e.g., 60–80°C) and solvent selection. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solvate reactants and stabilize intermediates . For example, highlights that DMSO enhances reaction selectivity for the tetrahydrothieno-pyridine core. Post-synthesis, purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity .
Q. How can structural integrity and purity be validated after synthesis?
Analytical techniques such as 1H/13C NMR and HPLC are critical. NMR chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.1–4.3 ppm for ester ethyl groups) confirm functional groups, while HPLC (C18 column, acetonitrile/water mobile phase) monitors purity . High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak (e.g., [M+H]+ at m/z 456.1987) .
Q. What safety protocols are essential for handling this compound?
Due to potential skin/eye irritation and respiratory hazards, researchers should:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store the compound in airtight containers at 2–8°C, away from ignition sources .
- Follow COSHH regulations for waste disposal, including neutralization of acidic byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps (e.g., ~4.2 eV), to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) against protein targets (e.g., kinases) identifies potential binding affinities (ΔG < −7 kcal/mol) .
Q. What strategies resolve contradictions in spectroscopic or bioassay data?
Conflicting NMR signals (e.g., overlapping peaks in δ 7.0–7.5 ppm) may arise from conformational isomerism. Use 2D NMR (COSY, HSQC) to differentiate signals . For bioassay discrepancies (e.g., IC50 variability), standardize assay conditions (e.g., ATP concentration in kinase assays) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Mechanistic studies employ kinetic isotope effects (KIE) and intermediate trapping . For example, deuterium labeling at the acetamido group (C=O) can track proton transfer during cyclization. LC-MS monitoring identifies transient intermediates (e.g., enolates at m/z 320.1) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites (e.g., hydrolyzed ester groups) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
